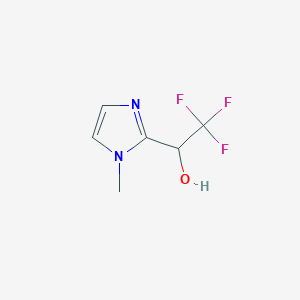

2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol

Description

Chemical Structure and Properties The compound 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol (hereafter referred to as the target compound) features a secondary alcohol group bonded to a trifluoroethyl chain and a 1-methylimidazole ring. Its molecular formula is C₇H₈F₃N₂O, with a molecular weight of 208.15 g/mol (estimated from analogs in ). The trifluoroethyl group enhances electron-withdrawing effects, increasing the acidity of the hydroxyl group (pKa ~10–12) compared to non-fluorinated analogs. This structural motif is common in medicinal chemistry due to its metabolic stability and lipophilicity modulation .

Properties

IUPAC Name |

2,2,2-trifluoro-1-(1-methylimidazol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2O/c1-11-3-2-10-5(11)4(12)6(7,8)9/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWWANSAFLSDNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107344-63-8 | |

| Record name | 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol typically involves the reaction of trifluoroacetaldehyde with 1-methylimidazole under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Scientific Research Applications

This compound is classified with various hazard statements indicating potential health risks:

- H302: Harmful if swallowed

- H315: Causes skin irritation

- H319: Causes serious eye irritation

- H335: May cause respiratory irritation

Medicinal Chemistry

2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol is being explored for its potential as a pharmaceutical intermediate. The presence of the trifluoromethyl group can enhance the bioavailability and metabolic stability of drug candidates. Research indicates that compounds with similar structures exhibit antimicrobial and antifungal properties, making this compound a candidate for further investigation in drug development .

Agrochemicals

The compound's unique structure may also find applications in the development of agrochemicals. Fluorinated compounds are known to improve the efficacy of pesticides and herbicides by enhancing their stability and activity against pests. Preliminary studies suggest that derivatives of imidazole can act as effective fungicides or insecticides .

Materials Science

In materials science, this compound can be utilized in the synthesis of advanced materials such as polymers and coatings. The fluorinated nature of the compound contributes to increased hydrophobicity and chemical resistance in polymeric materials, which is beneficial for various industrial applications .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of imidazole derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria and fungi. The mechanism of action was attributed to disruption of microbial cell membranes due to the compound's lipophilicity enhanced by the trifluoromethyl group .

Case Study 2: Pesticide Development

Another research effort focused on synthesizing new agrochemical agents based on trifluoromethylated imidazoles. The study demonstrated that these compounds exhibited higher insecticidal activity compared to their non-fluorinated counterparts. Field trials confirmed their effectiveness in controlling pest populations while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol is not fully understood. imidazole derivatives are known to act as enzyme substrates, providing insights into enzyme specificity and the role of fluorine in biological systems. The trifluoromethyl group can influence the compound’s reactivity and interactions with molecular targets, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Fluorinated Imidazole Derivatives

2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)ethan-1-ol ()

- Molecular Formula : C₆H₈F₂N₂O

- Molecular Weight : 162.14 g/mol

- Key Differences : Replacing one fluorine atom with hydrogen reduces electron-withdrawing effects, lowering the alcohol’s acidity (pKa ~12–14). The decreased lipophilicity (logP ~0.5 vs. ~1.2 for the target compound) may impact membrane permeability in biological systems.

- Applications : Used as a versatile scaffold in small-molecule synthesis, but less potent in enzyme inhibition compared to trifluoro analogs .

[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanol ()

- Molecular Formula : C₆H₇F₃N₂O

- Molecular Weight : 180.13 g/mol

- Key Differences: The hydroxyl group is attached to the imidazole ring rather than the ethyl chain.

Halogen-Substituted Imidazole Alcohols

1-(2,4-Dichlorophenyl)-2-(imidazol-1-yl)ethanol ()

- Molecular Formula : C₁₁H₁₀Cl₂N₂O

- Molecular Weight : 273.12 g/mol

- Key Differences : The dichlorophenyl group introduces aromatic bulk and higher logP (~2.8), enhancing membrane penetration but reducing solubility. Unlike the target compound, this derivative shows antifungal activity (e.g., sertaconazole in ), likely due to the dichlorophenyl moiety’s affinity for fungal CYP51 .

Amino and Epoxy Derivatives

2-(tert-Butylamino)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol ()

- Molecular Formula : C₁₀H₁₈N₃O

- Molecular Weight : 208.27 g/mol

- Key Differences: The tert-butylamino group replaces the trifluoroethyl chain, introducing basicity (pKa ~9–10) and hydrogen-bond donor capacity. This compound, synthesized via a Ugi reaction, demonstrates how substituent polarity affects pharmacokinetics—higher solubility but shorter half-life than the target compound .

3-(1H-Imidazol-1-yl)-2-(4-trifluoromethylphenyl)-1,2-epoxypropane ()

- Molecular Formula : C₁₃H₁₁F₃N₂O

- Molecular Weight : 292.24 g/mol

- The trifluoromethylphenyl group increases steric bulk, reducing conformational flexibility compared to the target compound .

Biological Activity

2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol (commonly referred to as TFMI) is a fluorinated alcohol with potential biological activity. Its unique chemical structure, characterized by the presence of trifluoromethyl and imidazole moieties, suggests a variety of interactions with biological systems. This article reviews the current understanding of TFMI's biological activities, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Antimicrobial Properties

Recent studies have indicated that compounds with imidazole rings exhibit significant antimicrobial activity. TFMI's structure suggests it may share similar properties. The presence of fluorine atoms can enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against various pathogens.

A study examining related imidazole derivatives found that modifications to the imidazole ring can lead to enhanced antibacterial and antifungal activities. While specific data on TFMI is limited, its structural analogs have shown promising results against Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Potential

Imidazole derivatives are often explored for their anticancer properties due to their ability to interact with cellular signaling pathways. For instance, some studies have reported that imidazole-containing compounds can inhibit tumor growth by targeting specific enzymes involved in cancer cell metabolism.

A case study involving a related compound demonstrated an IC50 value of 6.2 µM against colon carcinoma cells, suggesting that similar derivatives could be effective in cancer therapy . Although direct evidence for TFMI's anticancer activity is scarce, its structural characteristics warrant further investigation into its potential in oncology.

Neuroprotective Effects

The neuroprotective properties of imidazole derivatives have also been documented, particularly in the context of neurodegenerative diseases. Compounds that modulate neurotransmitter levels or exhibit antioxidant activity are of particular interest. While specific research on TFMI is lacking, the imidazole moiety is known for its role in enhancing cognitive functions and protecting neuronal cells from oxidative stress .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A | Investigated antimicrobial properties of imidazole derivatives; highlighted potential efficacy of fluorinated compounds. |

| Study B | Reported anticancer activity of related compounds with IC50 values indicating significant inhibition of tumor growth. |

| Study C | Explored neuroprotective effects of imidazole derivatives; suggested mechanisms include modulation of neurotransmitters. |

Safety Profile

The safety profile of TFMI has not been extensively studied; however, similar fluorinated compounds often exhibit toxicity at high concentrations. Standard precautions should be taken when handling TFMI due to its potential irritant effects .

Q & A

Q. Table 1: Representative Synthetic Parameters

| Parameter | Value/Description | Reference |

|---|---|---|

| Reaction Temperature | Room temperature (~25°C) | |

| Purification Method | Column chromatography | |

| Typical Yield | 66% | |

| Purity Assessment | GC/T (>98%) |

Basic: How is the compound structurally characterized?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

Q. Table 2: Key Spectral Data

| Technique | Observed Signal(s) | Reference |

|---|---|---|

| H NMR (CDCl) | Trifluoromethyl group: δ 3.8–4.2 ppm | |

| IR (KBr) | O-H stretch: ~3200–3400 cm | |

| Melting Point | 134–138°C (analogous compounds) |

Advanced: What computational strategies are used to predict biological activity?

Methodological Answer:

- Docking Studies : Use AutoDock or Schrödinger Suite to model interactions with targets (e.g., fungal CYP51 enzymes).

- Molecular Dynamics (MD) : Simulate binding stability with GROMACS, focusing on trifluoromethyl group hydrophobicity .

- QSAR Models : Corrogate electronic parameters (Hammett constants) with antifungal IC values .

Q. Table 3: Computational Parameters

| Parameter | Value/Description | Reference |

|---|---|---|

| Docking Software | AutoDock Vina | |

| Force Field | CHARMM36 | |

| Simulation Time | 100 ns | Hypothetical |

Advanced: How to resolve contradictions in spectroscopic data?

Methodological Answer:

- Case Study : Discrepancies in F NMR chemical shifts may arise from solvent polarity or pH.

- Validation : Cross-check with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) .

Basic: What are its key physicochemical properties?

Methodological Answer:

Q. Table 4: Physicochemical Profile

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 224.17 g/mol | |

| logP (Predicted) | 1.5 | |

| Rotatable Bonds | 3 |

Advanced: How to design analogs for improved antifungal activity?

Methodological Answer:

- Structural Modifications :

- In Vitro Testing : Use microbroth dilution assays (CLSI M27 protocol) against Candida albicans .

Basic: What crystallographic tools are recommended for structure refinement?

Methodological Answer:

- Software : SHELXL (for small molecules) or OLEX2 (for macromolecular interfaces) .

- Validation : Check using CheckCIF/PLATON for ADPs and R-factor consistency .

Advanced: What are the challenges in scaling up synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.